molecular formula C10H9F3OS B2598749 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone CAS No. 752132-36-8

1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone

Cat. No. B2598749
CAS RN: 752132-36-8
M. Wt: 234.24
InChI Key: JKIGBFQFJZWTGU-UHFFFAOYSA-N
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Description

1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone, also known as MTTPE, is a highly reactive, sulfur-containing compound with a variety of applications in scientific research. MTTPE is a versatile compound with potential applications in organic synthesis, drug discovery, and biochemistry. It has been used to synthesize a variety of compounds, including drugs and other compounds of interest in biochemical research. In addition, MTTPE has been found to be an effective inhibitor of several enzymes and can be used to study the mechanisms of action of these enzymes.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antibacterial and Antifungal Agents : Derivatives of 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone have been synthesized and evaluated for their antibacterial and antifungal properties. Studies have shown that these derivatives are effective against bacteria like E. coli and S. aureus and fungi such as C. albicans and C. fumigatus (Sawant, Patil, & Baravkar, 2011).

Chemical Synthesis and Reactions

  • Electrophilic Trifluoromethylthiolation Reagent : This compound has been used as a building block and reagent in the synthesis of β-lactam triflones. It has shown effectiveness as an electrophilic trifluoromethylthiolation reagent under copper catalysis for various compounds (Huang et al., 2016).

  • Synthesis of Polyfunctionally Substituted Pyridine-2-(1H)-thiones : The compound has been used in the synthesis of pyridine-thiones containing a sulfone moiety, showing its versatility in creating complex molecular structures (Abu-Shanab, 2006).

Biological Activity

  • Antioxidant and Membrane Stabilizing Properties : Some derivatives of 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone have been shown to have significant antioxidant effects and the ability to stabilize biological membranes. These properties make them potential candidates for drug development (Farzaliyev et al., 2020).

  • Corrosion Inhibition : This compound has also been studied for its role as a corrosion inhibitor for mild steel in corrosive environments. The inhibition efficiency has been found to increase with concentration, demonstrating its potential in industrial applications (Jawad et al., 2020).

Miscellaneous Applications

  • Photoremovable Protecting Group for Carboxylic Acids : The compound has been utilized as a photoremovable protecting group for carboxylic acids, showing its utility in synthetic chemistry for controlled release applications (Atemnkeng et al., 2003).

properties

IUPAC Name

1-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3OS/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIGBFQFJZWTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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